4-Bromo-2-chloronaphthalen-1-amine

Catalog No.
S9053113
CAS No.
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloronaphthalen-1-amine

Product Name

4-Bromo-2-chloronaphthalen-1-amine

IUPAC Name

4-bromo-2-chloronaphthalen-1-amine

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2

InChI Key

SMGQPSINQDUPQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Br

4-Bromo-2-chloronaphthalen-1-amine is an organic compound with the molecular formula C12H9BrClNC_{12}H_{9}BrClN. It is a derivative of naphthalene, characterized by the presence of bromine and chlorine substituents on the aromatic ring, along with an amine functional group. The compound is known for its potential utility in various chemical and biological applications due to its unique structural features.

  • Oxidation: This compound can be oxidized to form corresponding naphthoquinones, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield its corresponding amine derivatives, often using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

Research indicates that 4-Bromo-2-chloronaphthalen-1-amine exhibits potential biological activities, particularly in pharmaceutical applications. It has been investigated for:

  • Antimicrobial Properties: The compound shows promise in inhibiting the growth of various microbial strains.
  • Anticancer Activity: Preliminary studies suggest that it may have effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The synthesis of 4-Bromo-2-chloronaphthalen-1-amine typically involves several steps:

  • Nitration of Naphthalene: Naphthalene is nitrated to produce 1-nitronaphthalene.
  • Halogenation: The nitro group is then replaced with bromine and chlorine through halogenation reactions.
  • Acetylation: The halogenated naphthalene is reacted with acetic anhydride to introduce the acetamide group.

These steps may vary slightly based on specific laboratory techniques or industrial processes.

4-Bromo-2-chloronaphthalen-1-amine has diverse applications across several fields:

  • Chemical Manufacturing: It serves as an intermediate in synthesizing more complex organic molecules and is valuable in studies involving reaction mechanisms.
  • Pharmaceutical Research: Its potential biological activities make it a subject of interest in drug development, particularly for antimicrobial and anticancer agents.
  • Material Science: The compound is explored for developing new materials with specific electronic and optical properties.

The mechanism of action for 4-Bromo-2-chloronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. Ongoing research aims to elucidate these pathways further, which could enhance its application in medicinal chemistry.

Several compounds share structural similarities with 4-Bromo-2-chloronaphthalen-1-amine, which can influence their reactivity and applications:

Compound NameMolecular FormulaUnique Features
8-Bromo-3-chloronaphthalen-1-amineC10H7BrClNC_{10}H_{7}BrClNDifferent substitution pattern affecting reactivity
4-Bromo-1-naphthylamineC10H8BrNC_{10}H_{8}BrNLacks chlorine; used in different synthetic routes
3-Bromo-1-chloronaphthaleneC10H7BrClC_{10}H_{7}BrClVaries in substitution position; potential similar applications
2-Bromo-6-chloronaphthaleneC10H7BrClC_{10}H_{7}BrClAnother isomer with distinct properties affecting interaction profiles

Uniqueness

The uniqueness of 4-Bromo-2-chloronaphthalen-1-amine lies in its specific substitution pattern, which influences its reactivity and interactions compared to other similar compounds. This specificity makes it particularly valuable for targeted applications where other compounds may not exhibit the same efficacy.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

254.94504 g/mol

Monoisotopic Mass

254.94504 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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